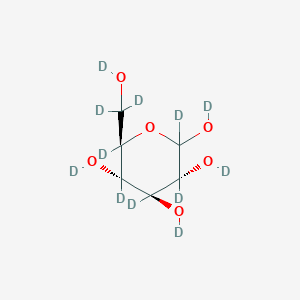

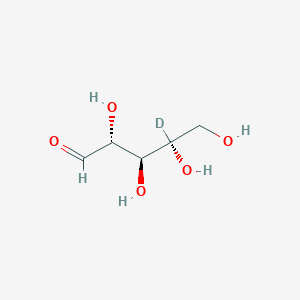

D-Ribose-d-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Ribose-d-3 is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose-d-3 can be synthesized through several methods. One common approach involves the chemical synthesis from D-glucose. This process typically involves the oxidation of D-glucose to D-gluconic acid, followed by a series of reduction and isomerization steps to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Specific strains of bacteria, such as Bacillus species, are used to convert glucose into this compound through the pentose phosphate pathway. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-d-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form ribonic acid or reduced to form ribitol .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include ribonic acid from oxidation and ribitol from reduction. These products have various applications in the food and pharmaceutical industries .

Scientific Research Applications

D-Ribose-d-3 has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleotides and nucleosides. In biology, it plays a vital role in the synthesis of RNA and DNA. In medicine, this compound is used as a supplement to improve energy levels and enhance recovery from exercise. It is also being studied for its potential benefits in treating conditions like chronic fatigue syndrome and heart disease .

Mechanism of Action

D-Ribose-d-3 exerts its effects by participating in the pentose phosphate pathway, where it is converted into ribose-5-phosphate. This compound is essential for the synthesis of adenosine triphosphate, which provides energy for various cellular processes. Additionally, this compound helps in the synthesis of nucleotides, which are the building blocks of RNA and DNA .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to D-Ribose-d-3 include deoxyribose, arabinose, and xylose. These compounds are also monosaccharides and share similar chemical structures .

Uniqueness: What sets this compound apart is its specific role in the synthesis of adenosine triphosphate and nucleotides. Unlike deoxyribose, which is a component of DNA, this compound is a component of RNA. This distinction makes it uniquely important in the context of energy production and genetic information processing .

Properties

Molecular Formula |

C₅H₉DO₅ |

|---|---|

Molecular Weight |

151.14 |

Synonyms |

Ribose-4-d; D-(-)-Ribose-4-d |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.